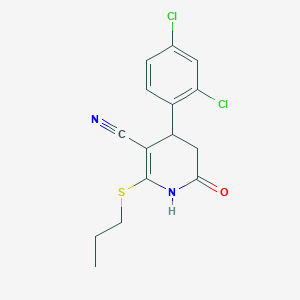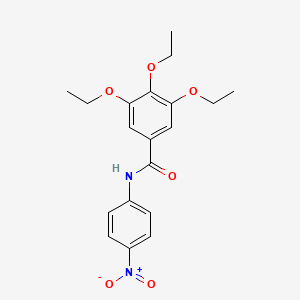
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as CFTR corrector and has been studied for its ability to correct the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
作用機序
The exact mechanism of action of CFTR correctors such as 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide is not fully understood. However, these compounds are thought to bind to the mutant CFTR protein and stabilize its structure, thereby promoting its proper folding and trafficking to the cell membrane. This leads to an increase in chloride ion transport across the membrane, which can improve the function of affected organs in CF patients.
Biochemical and physiological effects:
Studies have shown that CFTR correctors such as this compound can improve the function of mutant CFTR proteins in vitro and in vivo. These compounds have been shown to increase the levels of functional CFTR protein at the cell membrane, leading to an increase in chloride ion transport. This can improve the function of affected organs in CF patients, potentially leading to improved lung function and decreased risk of lung infections.
実験室実験の利点と制限
One advantage of using CFTR correctors such as 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide in lab experiments is their ability to specifically target mutant CFTR proteins, without affecting normal CFTR proteins. This can allow for more accurate and specific testing of the effects of these compounds on CFTR function. However, one limitation of using these compounds is their potential toxicity and off-target effects, which can affect the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on CFTR correctors such as 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide. One direction is the development of more potent and specific CFTR correctors, which can improve the function of mutant CFTR proteins with greater efficacy and fewer off-target effects. Another direction is the investigation of the long-term effects of CFTR correctors on CF patients, including their potential to slow or halt the progression of CF-related lung disease. Additionally, research on the use of CFTR correctors in combination with other CF therapies, such as CFTR potentiators and anti-inflammatory agents, may provide new treatment options for CF patients.
合成法
The synthesis of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide involves multiple steps, including the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-chlorosulfonylbenzoic acid. This intermediate is then reacted with 4-fluoroaniline to form 4-chloro-3-(4-fluorophenylsulfonamido)benzoic acid, which is subsequently converted to the final product through a series of reactions.
科学的研究の応用
The CFTR protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in this protein can lead to the development of cystic fibrosis (CF). CF is a genetic disorder that affects multiple organs, including the lungs, pancreas, and liver. CFTR correctors such as 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide have been studied for their ability to restore the function of mutant CFTR proteins, thereby potentially providing a treatment option for CF patients.
特性
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O4S/c17-13-6-1-10(16(22)19-12-4-2-11(18)3-5-12)9-14(13)20-15(21)7-8-25(20,23)24/h1-6,9H,7-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDDCBIJXONYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)



![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)

![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)

![{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)
